molecular formula C6H5ClN2O3 B1630776 2-Chloro-4-methoxy-3-nitropyridine CAS No. 6980-09-2

2-Chloro-4-methoxy-3-nitropyridine

Cat. No. B1630776
CAS RN: 6980-09-2
M. Wt: 188.57 g/mol
InChI Key: SVXPNTNLKOJPTK-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

2-Chloro-4-methoxy-3-nitropyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N-oxide .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-methoxy-3-nitropyridine is C6H5ClN2O3 . The average mass is 188.568 Da and the monoisotopic mass is 187.998871 Da .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2-Chloro-4-methyl-3-nitropyridine is 1.387 Å .

Scientific Research Applications

Synthesis of Related Compounds

Spectroscopic and Structural Analysis

The compound also plays a significant role in structural analysis. A study on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, synthesized from a similar compound, used X-ray, IR, NMR, and UV–vis absorption and fluorescence spectroscopy for analyzing its structure and optical properties (Marijana Jukić et al., 2010).

Conformational and Vibrational Analysis

Further, 2-chloro-4-methoxy-3-nitropyridine is instrumental in studies of molecular structure. For example, the conformational stability and vibrational studies of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine used quantum chemical calculations and spectroscopic analysis to understand their properties (V. Arjunan et al., 2012).

Reaction Mechanism Studies

This chemical also aids in understanding reaction mechanisms. The reaction of 2-chloro-3-nitropyridine with hydroxide ions was explored to study the ring-opening mechanism, utilizing NMR and X-ray crystallography (L. W. Haynes & V. Pett, 2007).

Tautomeric Equilibria Studies

It is also involved in the study of tautomeric equilibria. In research on methoxy, chloro, and nitro derivatives of pyridones, UV/Vis spectral data and quantum chemical calculations were employed to understand the tautomeric equilibria influenced by different solvents and substituent effects (Ismail A. Ajaj et al., 2014).

Safety And Hazards

2-Chloro-4-methoxy-3-nitropyridine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

properties

IUPAC Name

2-chloro-4-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXPNTNLKOJPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396299
Record name 2-chloro-4-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-3-nitropyridine

CAS RN

6980-09-2
Record name 2-chloro-4-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-3-nitropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Montgomery, K Hewson - Journal of Medicinal Chemistry, 1966 - ACS Publications
… 2-Chloro-4-methoxy-3-nitropyridine (Va).—An anhydrous solution of 2,4-dichloro-3-nitropyridines (I, 676 mg, 3.5 mmoles) and sodium methoxide (3.5 ml of 1 N methanolic NaOCHs) in …
Number of citations: 33 pubs.acs.org

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